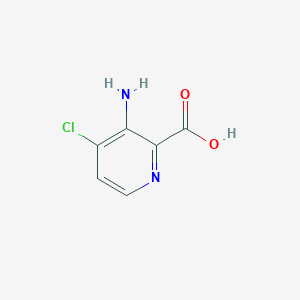

3-Amino-4-chloropicolinic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5ClN2O2 |

|---|---|

Molecular Weight |

172.57 g/mol |

IUPAC Name |

3-amino-4-chloropyridine-2-carboxylic acid |

InChI |

InChI=1S/C6H5ClN2O2/c7-3-1-2-9-5(4(3)8)6(10)11/h1-2H,8H2,(H,10,11) |

InChI Key |

YBSVAFWOFOAFNJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1Cl)N)C(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms

Electrophilic and Nucleophilic Reactions

The electronic nature of the pyridine (B92270) ring, combined with the activating and deactivating effects of its substituents, governs the compound's participation in electrophilic and nucleophilic reactions.

The chlorine atom attached to the pyridine ring is a key site for nucleophilic substitution, allowing for the introduction of a variety of functional groups.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.org This reaction is a powerful tool for synthesizing aryl amines, offering a milder alternative to traditional methods like the Goldberg reaction or nucleophilic aromatic substitution. wikipedia.org The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the aminated product and regenerate the catalyst. wikipedia.org

While specific studies on 3-Amino-4-chloropicolinic acid are not detailed, the reaction is broadly applicable to aryl and heteroaryl halides. organic-chemistry.org The process typically employs a palladium source, such as Pd(OAc)₂, and a phosphine ligand, like X-Phos, in the presence of a base. beilstein-journals.org Several generations of catalyst systems have been developed to expand the scope of the reaction to a wide array of amines and coupling partners under increasingly mild conditions. wikipedia.org

Table 1: General Conditions for Buchwald-Hartwig Amination

| Component | Example | Role |

|---|---|---|

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Palladium source for the catalytic cycle beilstein-journals.org |

| Ligand | X-Phos, BINAP, DPPF | Stabilizes the palladium complex and facilitates the reaction wikipedia.orgbeilstein-journals.org |

| Base | KOt-Bu, Cs₂CO₃, NaOt-Bu | Deprotonates the amine in the catalytic cycle beilstein-journals.org |

| Solvent | Toluene, DMF | Provides the reaction medium |

| Substrates | Aryl/heteroaryl halides, amines | Reactants for C-N bond formation organic-chemistry.org |

The chlorine atom on the pyridine ring can also be displaced by other strong nucleophiles. Thiolates (RS⁻), the conjugate bases of thiols, are excellent nucleophiles due to the high polarizability and stability of the sulfur atom. masterorganicchemistry.com They readily participate in Sₙ2-type reactions with alkyl halides and can also engage in nucleophilic aromatic substitution with activated aryl halides. masterorganicchemistry.com The reaction of this compound with a thiol or its thiolate would be expected to yield a 4-(alkylthio)- or 4-(arylthio)-substituted picolinic acid derivative. Thiols and thiolates are generally considered good nucleophiles but weaker bases compared to their oxygen counterparts (alcohols/alkoxides), which minimizes competing elimination reactions where applicable. masterorganicchemistry.comchemistrysteps.com

Alkoxides (RO⁻) are another class of strong nucleophiles that can displace the chlorine atom. These reactions would lead to the formation of 4-alkoxy-3-aminopicolinic acid derivatives.

The carboxylic acid group is a primary site for transformations such as esterification, hydrolysis, and decarboxylation.

The carboxylic acid group of this compound can be converted to an ester through reactions with alcohols, typically under acidic conditions (Fischer esterification). pearson.com The mechanism involves protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. pearson.comrsc.org Subsequent dehydration yields the ester. rsc.org This reaction is reversible, and the corresponding ester can be converted back to the carboxylic acid via acid-catalyzed hydrolysis. pearson.com The hydrolysis of amino acid esters is a critical reaction, often utilized in the context of prodrugs to improve solubility and stability. nih.gov

Esterification can also be achieved under mild, non-acidic conditions using coupling reagents like dicyclohexylcarbodiimide (DCC) in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP). orgsyn.org

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). wikipedia.org Studies on substituted picolinic acids have shown that the mechanism and rate of decarboxylation are highly dependent on the nature and position of the substituents as well as the acidity of the solution. researchgate.netresearchgate.net

For 3-aminopicolinic acid, research indicates that decarboxylation likely proceeds through an initial protonation of the ring nitrogen. researchgate.netsci-hub.se This is in contrast to many other picolinic acids which decarboxylate via a zwitterionic intermediate (ylide mechanism) at lower acidities. researchgate.net The rate profile for the decarboxylation of 3-aminopicolinic acid shows a maximum at an acidity well above its isoelectric point, supporting a mechanism involving a protonated intermediate. researchgate.net Both electron-withdrawing and electron-releasing substituents at the 3-position have been found to accelerate the decarboxylation of picolinic acids, potentially by interfering with the coplanarity of the carboxyl group and the pyridine ring, which weakens the C-C bond. researchgate.netsci-hub.se

Table 2: Decarboxylation Mechanisms for Substituted Picolinic Acids

| Mechanism | Description | Conditions | Relevant Substituents |

|---|---|---|---|

| Ylide Mechanism | Decarboxylation occurs from the zwitterionic form, losing CO₂ to form an ylide intermediate. | Lower acidity, near the isoelectric point. researchgate.net | Most picolinic acids. |

| Protonation Mechanism | Decarboxylation proceeds from a species protonated at the ring nitrogen. | Higher acidity. researchgate.net | 3-Amino- and 3-hydroxypicolinic acids. researchgate.netsci-hub.se |

Reactivity of the Amino Group

The amino group in this compound is a key functional group that dictates much of its chemical behavior. Its reactivity is influenced by its position on the pyridine ring, ortho to the carboxylic acid and meta to the chlorine atom.

Oxidation Reactions to Nitro Derivatives

The direct oxidation of a primary aromatic amine, such as the one present in this compound, represents an important route for the synthesis of nitroarenes. While direct nitration of the pyridine ring is often challenging, the oxidation of a pre-existing amino group offers a viable alternative.

Various oxidizing agents have been developed for the selective conversion of anilines and related heterocyclic amines to their nitro derivatives. The choice of oxidant and reaction conditions is crucial to avoid over-oxidation or side reactions, especially given the presence of the electron-rich pyridine ring and the oxidizable carboxylic acid group in the target molecule.

Commonly employed methods for this transformation include:

Peroxyacids: Reagents like meta-chloroperbenzoic acid (m-CPBA) are effective for the oxidation of anilines. The reaction is typically performed at room temperature and is amenable to both electron-rich and electron-poor substrates.

Sodium Perborate: In the presence of acetic acid, sodium perborate (NaBO₃·4H₂O) can smoothly oxidize anilines, particularly those bearing electron-withdrawing groups.

Hydrogen Peroxide with Catalysts: Systems utilizing hydrogen peroxide in combination with catalysts such as peroxotungstophosphate or (NH₄)₆Mo₇O₂₄·4H₂O have been shown to yield nitroarenes from anilines.

The oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides, a related heterocyclic system, has been investigated using agents like sodium hypochlorite (NaOCl) and m-CPBA. nih.govacs.org These studies highlight that the reaction pathway can be complex and highly dependent on the solvent and specific structure of the substrate, sometimes leading to unexpected products like oxidative dimers instead of the simple nitro derivative. nih.govacs.org For this compound, the oxidation would likely proceed through intermediate nitroso species before arriving at the final nitro compound. Careful optimization of reaction conditions would be necessary to achieve a high yield of the desired 3-nitro-4-chloropicolinic acid.

Table 1: General Conditions for Oxidation of Aryl Amines to Nitroarenes (Note: These are general conditions and would require optimization for this compound)

| Oxidizing System | Typical Substrate | Solvent | Temperature | Typical Yield |

|---|---|---|---|---|

| m-CPBA | Electron-rich & electron-poor anilines | Dichloromethane | Room Temp. | Good to Excellent |

| Sodium Perborate / Acetic Acid | Anilines with electron-withdrawing groups | Acetic Acid | 50-55 °C | Good |

| H₂O₂ / (NH₄)₆Mo₇O₂₄·4H₂O | Anilines | Not specified | Not specified | 66-92% |

Reduction Reactions

The term "reduction of the amino group" is unconventional, as the amine is typically considered the reduced form. Plausible interpretations of this transformation for a primary aromatic amine include reductive amination (alkylation) or its conversion to a diazonium salt followed by reductive deamination.

Reductive Amination: This process involves the reaction of the primary amino group of this compound with an aldehyde or ketone to form an intermediate imine. This imine is then reduced in situ to a secondary or tertiary amine. wikipedia.org This two-step sequence, often performed in a single pot, is a cornerstone of amine synthesis. harvard.eduacsgcipr.org

The reaction typically employs a selective reducing agent that reduces the protonated imine intermediate faster than the starting carbonyl compound. harvard.edu Common reagents for this purpose include:

Sodium cyanoborohydride (NaBH₃CN)

Sodium triacetoxyborohydride (NaBH(OAc)₃) harvard.edu

Catalytic hydrogenation (e.g., H₂ with a Palladium catalyst) wikipedia.orgacsgcipr.org

For N-monosubstituted 2-aminopyridines, a method involving the reflux of a pre-formed Schiff base in a formic acid-cumene solution has proven effective. researchgate.net This suggests that this compound could be selectively N-alkylated via this pathway.

Diazotization-Reduction (Deamination): The amino group can be removed from the pyridine ring by converting it into a diazonium salt, which is then displaced by a hydrogen atom. This process, known as deamination, typically involves:

Diazotization: The amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. rsc.orgorganic-chemistry.org The diazotization of aminopyridines and their N-oxides has been studied, and it is known that the resulting diazonium ions can be unstable, often hydrolyzing rapidly to the corresponding hydroxy-compounds. rsc.orgrsc.org

Reduction: The diazonium group is then removed and replaced with hydrogen using a reducing agent, such as hypophosphorous acid (H₃PO₂).

This sequence would transform this compound into 4-chloropicolinic acid.

Table 2: Common Methods for Reductive Amination

| Method | Reducing Agent | Carbonyl Source | Key Features |

|---|---|---|---|

| Borch Reduction | NaBH₃CN or LiBH₃CN | Aldehydes, Ketones | Mild conditions, but reagent is toxic. harvard.edu |

| Sodium Triacetoxyborohydride Reduction | NaBH(OAc)₃ | Aldehydes, Ketones | Highly selective, high yielding, tolerates many functional groups. harvard.edu |

| Catalytic Hydrogenation | H₂ with Pd, Pt, or Ni catalyst | Aldehydes, Ketones | Considered a "green" method, avoids stoichiometric metal hydrides. wikipedia.org |

Advanced Synthetic Transformations

Mitsunobu and Hammick Reactions as Synthetic Substrates

Mitsunobu Reaction: The Mitsunobu reaction is a versatile method for converting a primary or secondary alcohol into a wide range of functional groups with inversion of stereochemistry. wikipedia.orgnih.gov The reaction uses a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org While the canonical substrate is an alcohol, the reaction involves an acidic pronucleophile (pKa ≤ 15). organic-chemistry.orgorganic-synthesis.com

Picolinic acid itself can serve as the acidic nucleophile partner in the reaction, coupling with an alcohol to form a picolinate ester. wikipedia.orgcolorado.edu Therefore, this compound could be employed as the nucleophile to esterify various alcohols under Mitsunobu conditions. This would proceed through the activation of the alcohol by the PPh₃/DEAD system, followed by an Sₙ2 attack by the carboxylate of the picolinic acid. wikipedia.org

Hammick Reaction: The Hammick reaction involves the thermal decarboxylation of an α-picolinic acid (or a related α-carboxylic acid of a nitrogen heterocycle) in the presence of a carbonyl compound to form a 2-pyridyl-carbinol. wikipedia.org The reaction proceeds via a transient ylide or carbene intermediate formed upon heating, which then acts as a nucleophile towards the aldehyde or ketone. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Picolinates

The chlorine atom at the 4-position of this compound provides a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. These reactions are powerful tools for the synthesis of complex substituted pyridines.

Suzuki-Miyaura Type Couplings

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. sphinxsai.commdpi.com It is one of the most widely used methods for constructing C(sp²)-C(sp²) bonds, particularly in the synthesis of biaryl compounds. organic-chemistry.orgmdpi.com

The direct Suzuki coupling of chloro-aminopyridine derivatives can be challenging. The basic nitrogen atoms of the pyridine ring and the amino group can coordinate to the palladium catalyst, leading to inhibition or deactivation. organic-chemistry.org Despite this, successful protocols have been developed.

A key development is the use of highly active catalysts composed of palladium and bulky, electron-rich phosphine ligands, which can overcome catalyst inhibition by basic nitrogen heterocycles. organic-chemistry.org Research has shown that unprotected aminopyridines can undergo efficient Suzuki-Miyaura coupling. For instance, 3-amino-2-chloropyridine has been successfully coupled with various arylboronic acids in high yields using a Pd/dialkylbiphenylphosphino ligand system. organic-chemistry.org

Furthermore, a patented process describes the direct Suzuki coupling of unprotected 4-amino-6-chloropicolinate esters with arylboronic acids. google.com This system, which is structurally very similar to an ester of this compound, utilizes a palladium acetate/triphenylphosphine catalyst system with potassium carbonate as the base. The reaction proceeds in high yield with low catalyst loading, demonstrating the feasibility of coupling at a halogen position flanked by an amino group in a picolinate system. google.com These findings strongly suggest that esters of this compound would be viable substrates for Suzuki-Miyaura couplings at the C-4 position to synthesize 4-aryl-3-aminopicolinate derivatives.

Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Substituted Chloropyridines

| Substrate | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Temp. | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Methyl 4-amino-3,6-dichloropicolinate | 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Acetonitrile/Water | 60 °C | 85% | google.com |

| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ / 2-(Dicyclohexylphosphino)biphenyl | K₃PO₄ | Toluene | 100 °C | 99% | organic-chemistry.org |

| 5-Amino-2-chloropyridine | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ / 2-(Di-tert-butylphosphino)biphenyl | K₃PO₄ | Toluene | 100 °C | 82% | organic-chemistry.org |

| 4-Chloro quinoline (B57606) derivatives | Various arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 80 °C | 70-85% | researchgate.net |

Derivatives and Analogues: Synthesis and Structure Reactivity Relationships

Synthesis of Substituted Aminopicolinic Acids

The synthesis of substituted aminopicolinic acids is a multi-step process that often begins with the modification of a simpler picolinic acid core. Researchers have developed various methods to introduce substituents at specific positions on the pyridine (B92270) ring, allowing for the creation of a wide range of derivatives.

The introduction of halogen atoms to the aminopicolinic acid scaffold is a key strategy for creating analogues with altered electronic and steric properties. Halogenation of the pyridine ring can be achieved through several methods, with the choice of reagent and reaction conditions determining the position and number of halogen atoms introduced. For instance, direct halogenation of pyridines can be challenging due to the electron-deficient nature of the ring, often requiring harsh conditions. nih.govchemrxiv.org

A more recent and regioselective approach involves a ring-opening, halogenation, and ring-closing sequence. nih.govchemrxiv.org This method utilizes the formation of Zincke imine intermediates, which are more susceptible to electrophilic halogenation at the 3-position under mild conditions. nih.govchemrxiv.org This strategy has proven effective for the synthesis of a variety of 3-halopyridines. nih.govchemrxiv.org

The reactivity of aminopyridines with halogens and interhalogens has also been explored. For example, the reaction of 4-aminopyridine (B3432731) with iodine monochloride (ICl) can yield both a charge-transfer complex and an ionic species. acs.org In contrast, the reaction with iodine monobromide (IBr) exclusively produces an ionic compound. acs.org These findings highlight the nuanced reactivity of halogenating agents with the aminopyridine core.

| Starting Material | Halogenating Agent | Product | Reference |

| 2-Phenylpyridine | N-Iodosuccinimide (NIS) | 2-Phenyl-3-iodopyridine | nih.gov |

| 2-Phenylpyridine | N-Bromosuccinimide (NBS) | 2-Phenyl-3-bromopyridine | nih.gov |

| 4-Aminopyridine | Iodine Monochloride (ICl) | [4-NH2-1λ4-C5H4N-1-ICl] and [(4-NH2-1λ4-C5H4N)2-1μ-I+][Cl−] | acs.org |

| 4-Aminopyridine | Iodine Monobromide (IBr) | [(4-NH2-1λ4-C5H4N)2-1μ-I+][IBr2−] | acs.org |

Beyond halogenation, a wide range of other substituents have been successfully incorporated into the aminopicolinic acid framework. For example, 4-aminopicolinic acid has been synthesized through the nitration of picolinic acid N-oxide, followed by catalytic hydrogenation to reduce the nitro group. umsl.eduumsl.edu This compound serves as a versatile intermediate for further derivatization.

Extended aminopicolinic acid derivatives, such as 4-(4-aminophenylethynyl)picolinic acid and 4-(3-aminophenylethynyl)picolinic acid, have been prepared using Sonogashira coupling reactions. umsl.eduumsl.edu This methodology allows for the introduction of arylalkynyl groups at the 4-position of the picolinic acid ring.

The synthesis of multisubstituted 2-aminopyridines can also be achieved through a chemoselective Michael addition followed by an intramolecular cyclization reaction. fao.org The success of this approach is often dependent on the leaving group ability of the halides involved. fao.org

| Precursor | Reagents | Product | Reference |

| Picolinic acid N-oxide | H2SO4, fuming HNO3; then H2, Pd/C | 4-Aminopicolinic acid | umsl.eduumsl.edu |

| 4-Iodomethylpicolinate | 4-Ethynylaniline, Pd/C, CuI | 4-(4-Aminophenylethynyl)picolinic acid | umsl.eduumsl.edu |

| 4-Iodomethylpicolinate | 3-Ethynylaniline, Pd/C, CuI | 4-(3-Aminophenylethynyl)picolinic acid | umsl.eduumsl.edu |

Synthetic Pathways to Key Intermediates

4-Chloropicolinic acid is a crucial intermediate in the synthesis of many picolinic acid derivatives. It can be synthesized from 4-chloro-2-methylpyridine (B118027) through an oxidation reaction. guidechem.com Another route involves the chlorination of picolinic acid. guidechem.com The treatment of picolinic acid with thionyl chloride can also lead to the formation of 4-chloropicolinoyl chloride, which can then be converted to the corresponding acid. atlantis-press.commdpi.com

| Starting Material | Reagents | Product | Reference |

| 4-Chloro-2-methylpyridine | K2Cr2O7, H2SO4 or KMnO4 | 4-Chloropicolinic acid | guidechem.com |

| Picolinic acid | Thionyl chloride | 4-Chloropicolinoyl chloride | atlantis-press.commdpi.com |

Halogenated aminopyridines are another important class of intermediates. As previously mentioned, a ring-opening/halogenation/ring-closing strategy provides a regioselective route to 3-halopyridines. nih.govchemrxiv.org This method transforms the electron-deficient pyridine into a more reactive acyclic Zincke imine intermediate, which readily undergoes electrophilic halogenation. nih.govchemrxiv.org This approach has been successfully applied to a range of substituted pyridines, including those found in complex pharmaceuticals and agrochemicals. nih.govchemrxiv.org

Comparison of Reactivity and Synthetic Accessibility among Isomers and Analogues

The reactivity and synthetic accessibility of aminopicolinic acid isomers and analogues are influenced by the nature and position of the substituents on the pyridine ring. For example, the presence of electron-withdrawing groups can deactivate the ring towards electrophilic substitution, while electron-donating groups can have the opposite effect.

The synthesis of 4-aminopicolinic acid via the nitration of picolinic acid N-oxide and subsequent reduction is a well-established and economical procedure. umsl.eduumsl.edu The synthesis of extended aminopicolinic acid derivatives through Sonogashira coupling demonstrates the utility of palladium-catalyzed cross-coupling reactions in accessing more complex structures. umsl.eduumsl.edu

The development of one-pot syntheses, such as the conversion of halogenated amides to piperidines and pyrrolidines, highlights the ongoing efforts to create more efficient and streamlined synthetic routes. mdpi.com These methods often involve the integration of multiple reaction steps, such as amide activation, reduction, and intramolecular nucleophilic substitution, into a single process. mdpi.com

Mechanistic Investigations and Molecular Interactions

Reaction Mechanism Elucidation in Organic Transformations

The structural features of 3-Amino-4-chloropicolinic acid, namely the pyridine (B92270) ring, an amino group, a chlorine atom, and a carboxylic acid moiety, allow it to participate in a variety of organic transformations. The electron-donating amino group and the electron-withdrawing carboxylic acid and chlorine atom create a unique electronic environment that dictates its reactivity. Mechanistic studies, often on analogous structures, reveal the intricate pathways through which these transformations occur.

Hydrogen bonding and halogen bonding are crucial noncovalent interactions that can significantly influence reaction pathways, particularly in catalysis. The amino and carboxylic acid groups of this compound are potent hydrogen bond donors and acceptors. The chlorine atom, attached to the electron-deficient pyridine ring, can act as a halogen bond donor.

Halogen bonding, the interaction between an electropositive region on a halogen atom (the σ-hole) and a Lewis base, is increasingly recognized for its role in organocatalysis. mdpi.com This interaction is highly directional and can be used to pre-organize molecules and stabilize transition states. mdpi.comnih.gov In reactions involving halide abstraction, for instance, halogen bonding organocatalysts can significantly improve product conversion. nih.gov Studies on related quinoline (B57606) derivatives have shown that the presence of a halogen bond is critical in intermolecular transfer hydrogenation processes. rsc.org The combination of hydrogen and halogen bonding can lead to cooperative activation, where both interactions work in concert to enhance catalytic activity and selectivity in reactions like asymmetric halolactonization. nih.gov The simultaneous presence of amino, chloro, and carboxylic acid groups on the same scaffold suggests that this compound could engage in complex, multi-point interactions, potentially acting as an organocatalyst or a substrate that is highly responsive to catalysts utilizing these forces.

| Interaction Type | Potential Role in Catalysis | Structural Feature Involved |

| Hydrogen Bonding | - Substrate activation- Transition state stabilization- Catalyst orientation | -NH₂ group, -COOH group |

| Halogen Bonding | - Lewis acid catalysis- Anion recognition/binding- Pre-organization of reactants | -Cl atom (σ-hole) |

| Cooperative H- and X-bonding | - Enhanced catalytic activity- Increased enantioselectivity | All functional groups |

This table illustrates the potential catalytic roles of the functional groups in this compound based on established principles of noncovalent interactions.

Understanding the full reaction mechanism requires the characterization of transient species, including intermediates and transition states. For nitrogen-containing heterocycles, reactions often proceed through adduct intermediates. nih.gov For example, in nucleophilic-type ring transformations of pyridones, the reaction is initiated by the addition of a nucleophile to an electrophilic position on the ring, forming an adduct intermediate. nih.gov Subsequent ring-opening or rearrangement leads to the final product.

In the synthesis of related aminopyridines, acid-catalyzed cyclization is a key step, which proceeds through specific cyano-pyridone intermediates. google.com The conversion of these intermediates often requires harsh conditions, such as treatment with strong chlorinating agents like POCl₃, which transform one functional group into another to facilitate the next step. google.com Computational studies are invaluable for elucidating the energetics of these pathways, helping to identify the most stable intermediates and the highest-energy transition states that govern the reaction rate. mdpi.com For this compound, protonation of the ring nitrogen or the amino group under acidic conditions would likely form a key reactive intermediate, activating the ring for further transformations. The stability of such intermediates and the energy barriers of transition states would be highly dependent on solvent and reaction conditions.

Molecular Basis of Biological Activities (Focus on Interaction Mechanisms)

The biological effects of a compound are determined by its interactions with macromolecules like proteins and nucleic acids. The specific arrangement of functional groups in this compound allows it to bind to biological targets and modulate their activity.

Enzyme inhibition is a common mechanism through which small molecules exert biological effects. A close structural analog, 6-Amino-3-chloropicolinic acid, has been noted for its potential to interact with various enzymes by binding to their active sites, which can lead to inhibition or activation. Inhibition can occur through various modes, including competitive inhibition, where the molecule competes with the natural substrate for binding to the active site. For instance, studies on the inhibition of carcinogen-DNA binding have shown that an inhibitor can increase the Michaelis constant (Km) without altering the maximum velocity (Vmax), a hallmark of competitive inhibition. nih.gov This suggests the inhibitor forms a non-covalent complex with the enzyme or the substrate. nih.gov

Cholinergic enzymes, such as Acetylcholinesterase (AChE), are critical for regulating neurotransmission by hydrolyzing the neurotransmitter acetylcholine. nih.gov The active site of AChE is located within a deep, narrow gorge lined with aromatic amino acid residues. nih.gov This active site has two main subsites: an "esteratic subsite" containing the catalytic triad (B1167595) (Ser200, His440, Glu327) where hydrolysis occurs, and an "anionic subsite" which binds the positively charged quaternary amine of acetylcholine, primarily through interactions with aromatic residues like Trp84. nih.gov

While direct studies on this compound are limited, its structure suggests a potential for interaction. The picolinic acid scaffold could form π-stacking interactions with the aromatic residues lining the gorge, and the amino group, if protonated, could interact with the anionic subsite. The carboxylic acid and chlorine atom could form additional hydrogen bonds or other interactions with residues in the active site, potentially inhibiting the enzyme's function.

Molecular docking studies on various heterocyclic compounds have revealed specific binding modes within enzyme active sites. researchgate.net These interactions are typically a combination of hydrogen bonds and hydrophobic interactions, such as π-π stacking. researchgate.net

For this compound interacting with a hypothetical enzyme active site, a plausible binding mode would involve:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, likely interacting with polar amino acid residues such as serine, threonine, or histidine. The amino group can also act as a hydrogen bond donor.

Hydrophobic/Aromatic Interactions: The pyridine ring can engage in π-π stacking or other hydrophobic interactions with aromatic residues like tryptophan, tyrosine, or phenylalanine within the active site. nih.govresearchgate.net

Ionic Interactions: If the amino group is protonated (forming an ammonium (B1175870) ion) or the carboxylic acid is deprotonated (forming a carboxylate), it could form strong ionic bonds (salt bridges) with charged residues like aspartate, glutamate, or lysine.

| Proposed Interaction | Functional Group of Ligand | Potential Interacting Amino Acid Residue |

| Hydrogen Bond | -COOH, -NH₂ | Ser, Thr, His, Asn, Gln |

| π-π Stacking | Pyridine Ring | Trp, Tyr, Phe |

| Ionic Bond (Salt Bridge) | -COO⁻, -NH₃⁺ | Asp, Glu, Lys, Arg |

This table summarizes the proposed binding interactions between this compound and a generic enzyme active site.

The precise orientation and combination of these interactions would determine the binding affinity and specificity of the compound for a particular enzyme.

Antioxidant Activity at the Molecular Level

The antioxidant activity of picolinic acid derivatives is influenced by their molecular structure. Key structural features that contribute to significant antioxidant activity include a low number of double bonds, the absence of tertiary nitrogen atoms, a higher number of hydrogen bond donors, enhanced molecular polarity, and a symmetrical moiety. nih.govscispace.com The antioxidant mechanism for phenolic compounds, which share some structural similarities with hydroxylated picolinic acid derivatives, can occur through different pathways depending on the solvent and the antioxidant's structure. These mechanisms include hydrogen atom transfer (HAT), electron transfer-proton transfer (ET-PT), and sequential proton-loss electron transfer (SPLET). mdpi.comnih.gov In aprotic solvents, the HAT mechanism is more likely, where the antioxidant donates a hydrogen atom to a free radical. mdpi.com The stability of the resulting antioxidant radical is crucial for its efficiency. For instance, in phenolic acids, the presence of multiple hydroxyl groups, particularly in ortho or para positions, enhances antioxidant activity by stabilizing the aryloxyl radical through resonance. nih.gov Conversely, electron-withdrawing groups, like a carboxylic acid group, can decrease antioxidant activity by destabilizing the radical. nih.gov Methylation of hydroxyl groups also tends to reduce antioxidant efficiency by decreasing the number of active hydrogen-donating groups. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the antioxidant activity of dipicolinic acid derivatives. One such model, utilizing DRAGON descriptors (MATS4m, EEig03d, BELm4, Mor10p), showed a strong correlation with experimental results. nih.gov Another successful model used ADMEWORKS descriptors (NDB, MATS5p, MDEN33, TPSA) to predict antioxidant activity. nih.gov These models reinforce the importance of the structural characteristics mentioned above for potent antioxidant action.

Mechanistic Insights from Structurally Related Compounds

Compounds containing a primary amine, such as this compound, can react with aldehydes or ketones to form Schiff bases, which contain an imine (-C=N-) group. nih.govnih.gov These reactions are often reversible and can be influenced by the solvent and substituents on the reacting molecules. nih.gov

Schiff bases, particularly those derived from molecules with hydroxyl groups, can exist in different tautomeric forms. beilstein-journals.orgresearchgate.net Tautomers are structural isomers that readily interconvert, most commonly through the relocation of a hydrogen atom. wikipedia.org For Schiff bases derived from salicylaldehydes, a common equilibrium exists between the enol-imine form (O–H···N) and the keto-amine form (O···H–N). researchgate.net This process is a type of prototropic tautomerism, where a proton is transferred between two different atoms within the molecule. wikipedia.orgmdpi.com The stability and prevalence of a particular tautomer can be influenced by the solvent, with non-polar solvents often favoring tautomers with intramolecular hydrogen bonds. mdpi.com In some cases, both tautomeric forms can coexist in the crystal structure. rsc.org The interconversion between tautomers can be studied using techniques like NMR spectroscopy and computational methods such as Density Functional Theory (DFT). nih.govrsc.org For some heterocyclic compounds, this tautomerism can lead to different optical and chemical properties, making them potential candidates for molecular switches. beilstein-journals.org

The interaction of small molecules with proteins is governed by the specific amino acid residues at the binding site. The properties of these residues, such as hydrophobicity and their location within secondary structures (helices, sheets, or loops), determine the nature and strength of the binding. nih.gov Generally, amino acids within a particular secondary structure tend to interact with residues in the same type of structure. nih.gov The core of a protein-protein interface is often enriched in aromatic residues and depleted in charged residues, facilitating tight binding. uni-saarland.de

For molecules that mimic amino acids, the interactions can be quite specific. For example, in studies with amino acid analogs of the antibiotic chloramphenicol (B1208) binding to the ribosome, the amino acid moieties established unique, compound-specific interactions with the ribosomal RNA (rRNA) at the peptidyl transferase center. These interactions can involve hydrogen bonding and π-stacking with specific nucleobases, influencing the binding affinity and mode of action of the compound.

Picolinic acid is an endogenous catabolite of the amino acid tryptophan, produced via the kynurenine (B1673888) pathway. nih.govwikipedia.org The synthesis involves several enzymatic steps. Tryptophan is first converted to formylkynurenine by either indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). nih.gov The pathway proceeds to the intermediate 2-amino-3-carboxymuconic semialdehyde. nih.gov The enzyme amino-ß-carboxymuconate-semialdehyde-decarboxylase (ACMSD) then converts this intermediate to 2-aminomuconic semialdehyde, which subsequently undergoes non-enzymatic conversion to picolinic acid. nih.gov When ACMSD is saturated, the intermediate can non-enzymatically rearrange to form quinolinic acid, indicating a branch point in the pathway that can lead to different dissociable products. nih.gov

In the context of enzymatic hydrolysis of synthetic compounds, penicillin acylase can cleave hexanoyl and octanoyl residues from synthetic amides. For instance, it hydrolyzes 2-nitro-5-[(hexanoyl)-amino]-benzoic acid to release the chromophore 2-nitro-5-amino-benzoic acid, demonstrating a turnover mechanism that results in dissociable products. researchgate.net

Degradation Mechanisms and Environmental Fate

Photodecomposition Pathways of Halogenated Pyridine Derivatives

Halogenated pyridine derivatives, including chloropyridines, can undergo photodegradation in the environment, a process influenced by factors like UV and solar light. ugr.es The degradation can proceed through different mechanisms, including heterogeneous photocatalysis with titanium dioxide (TiO₂) and homogeneous processes like the photo-Fenton reaction. ugr.esresearchgate.net The photo-Fenton process has been shown to be more efficient than TiO₂ photocatalysis for the degradation of 3-chloropyridine. ugr.esresearchgate.net

The photodecomposition of chloropyridines can lead to the formation of various intermediate products. For example, the photodegradation of 2-chloropyridine (B119429) can produce intermediates such as 1H-pyrrole-2-carboxaldehyde, 6-chloro-2-pyridinecarboxylic acid, 2,3-dichloropyridine, and 2-pyridinecarbonitrile. nih.gov The formation of hydroxylated intermediates is a common step in the degradation of many pyridine derivatives. ugr.es The complete mineralization of these compounds is possible, though the intermediate products may sometimes exhibit their own toxicity. ugr.esnih.gov The degradation rate of these compounds is affected by their specific structure and the presence of other substances in the environment. For instance, the photodecomposition of the pesticide chlorpyrifos, a chlorinated pyridine derivative, is rapid, but its derivative chlorpyrifos-oxon is less sensitive to photo-oxidation and more persistent. nih.gov Picolinic acid herbicides like picloram (B1677784) and aminopyralid (B1667105) can also persist in the soil, with their degradation being slower in colder temperatures. invasiveplantswesternusa.org

Biodegradation Studies by Microorganisms

The biodegradation of pyridine derivatives is a significant pathway for their removal from the environment. A variety of microorganisms have been identified that can utilize these compounds as a source of carbon and energy.

Microbial degradation of pyridine compounds is a well-documented process involving various bacterial and fungal strains. plos.orgresearchgate.net Bacteria from genera such as Arthrobacter, Nocardia, Bacillus, Pseudomonas, and Alcaligenes are known to be involved in the biodegradation of pyridine. researchgate.net The degradation pathways typically involve hydroxylation as a key initial step, leading to the formation of hydroxylated intermediates. semanticscholar.org These intermediates can then undergo further transformation, including ring cleavage. For instance, the degradation of chlorpyrifos, a chlorinated pyridine derivative, proceeds through hydrolysis to 3,5,6-trichloro-2-pyridinol (B117793) (TCP), which is then further transformed by ring breakage. plos.org

The rate and extent of microbial degradation are dependent on the specific substituents on the pyridine ring. semanticscholar.org

A key enzymatic reaction in the metabolism of some pyridine carboxylic acids is decarboxylative hydroxylation. This process involves the removal of a carboxyl group and the addition of a hydroxyl group. For example, the degradation of 5-hydroxypicolinic acid in Alcaligenes faecalis JQ135 is initiated by an enzyme known as HpaM, a monocomponent FAD-dependent monooxygenase. nih.gov This enzyme catalyzes the ortho decarboxylative hydroxylation of 5-hydroxypicolinic acid to produce 2,5-dihydroxypyridine. nih.gov This type of reaction is significant as hydroxylation is often the initial and critical step in the degradation of pyridine derivatives, increasing the compound's polarity and preparing it for subsequent ring cleavage. nih.govmdpi.com

| Enzyme | Substrate | Reaction Type | Product | Organism |

|---|---|---|---|---|

| HpaM Monooxygenase | 5-Hydroxypicolinic acid | Ortho decarboxylative hydroxylation | 2,5-dihydroxypyridine | Alcaligenes faecalis JQ135 nih.gov |

Electrocatalytic Dechlorination Processes

Electrocatalytic methods offer a promising approach for the targeted transformation of halogenated organic compounds. These processes utilize an electric current and a catalyst to drive specific chemical reactions, such as dechlorination.

Reductive dechlorination is a process that removes chlorine atoms from a molecule. In the context of chloropicolinic acids, this can be achieved through electrocatalysis to yield picolinic acid. This method has been explored for the treatment of waste streams containing various chloropicolinic acid isomers. The process involves the selective reduction of the chlorine substituents on the pyridine ring. While specific studies on this compound are not detailed in the provided results, the general principle is applicable. The process is designed to achieve high chemoselectivity, efficiency, and yield in converting chlorinated picolinic acids to their dechlorinated counterparts.

Pd-Catalyzed Electrocatalytic Hydrogenation (ECH)

Palladium-catalyzed electrocatalytic hydrogenation (ECH) represents a promising and environmentally benign method for the transformation of halogenated aromatic compounds. This technique utilizes an electric current to generate reactive hydrogen species on the surface of a palladium catalyst, which then act as the reducing agent. In the context of this compound, this process is primarily investigated for the selective removal of the chlorine atom, a process known as hydrodechlorination.

The fundamental principle of ECH involves the electrochemical reduction of a proton source, typically water or an acidic electrolyte, at the cathode (the palladium catalyst) to produce adsorbed atomic hydrogen (H*). These highly reactive hydrogen atoms on the catalyst surface are then available to react with the organic substrate, leading to the cleavage of the carbon-halogen bond and its replacement with a carbon-hydrogen bond.

Mechanistic Insights

The electrocatalytic hydrogenation of chlorinated picolinic acids on palladium-based cathodes is understood to proceed through an indirect reduction mechanism mediated by adsorbed hydrogen atoms. The process can be summarized by the following key steps:

Generation of Adsorbed Hydrogen: At the surface of the palladium cathode, protons (H⁺) from the aqueous solution are reduced to form adsorbed atomic hydrogen (M-Hads). This is a crucial step that provides the reactive species for the subsequent dehalogenation.

Adsorption of the Substrate: The this compound molecule adsorbs onto the surface of the palladium catalyst. The orientation and strength of this adsorption can influence the reaction rate and selectivity.

Hydrodechlorination: The adsorbed atomic hydrogen reacts with the adsorbed this compound, leading to the cleavage of the C-Cl bond and the formation of a new C-H bond. The chlorine atom is released as a chloride ion (Cl⁻) into the solution.

Desorption of the Product: The resulting product, 3-aminopicolinic acid, desorbs from the catalyst surface, regenerating the active sites for further reaction.

A competing reaction in this process is the hydrogen evolution reaction (HER), where two adsorbed hydrogen atoms combine to form hydrogen gas (H₂), which can decrease the efficiency of the hydrodechlorination process. The choice of catalyst material and reaction conditions plays a critical role in maximizing the selectivity towards hydrodehalogenation over hydrogen evolution.

Research Findings on Analogous Systems

While specific studies on the Pd-catalyzed electrocatalytic hydrogenation of this compound are not extensively available in the public domain, research on analogous chloropicolinic acid derivatives provides valuable insights into the expected reactivity and outcomes. For instance, studies on the electrochemical dechlorination of 3,6-dichloropicolinic acid have demonstrated the effectiveness of palladium-based cathodes.

In one such study, a palladium-modified nitrogen-doped carbon on nickel foam (Pd/CNx/Ni) electrode was utilized for the electrocatalytic hydrogenation of 3,6-dichloropicolinic acid. The results indicated a stepwise dechlorination process, with the formation of intermediate monochlorinated picolinic acids before complete conversion to 2-picolinic acid. This suggests that for this compound, the primary product would be 3-aminopicolinic acid.

The performance of different palladium-based cathodes in the electrocatalytic dechlorination of chloropicolinic acids can be influenced by factors such as the palladium particle size, dispersion, and the nature of the support material. Nitrogen-doped carbon supports, for example, have been shown to enhance the electrochemically active surface area and improve the dispersion of palladium nanoparticles, leading to higher catalytic activity.

Interactive Data Table: Electrocatalytic Dechlorination of Chlorinated Picolinic Acids

The following table summarizes typical findings from studies on the electrocatalytic dechlorination of related chloropicolinic acid compounds using palladium-based catalysts. This data provides a framework for understanding the potential outcomes and efficiencies for the dechlorination of this compound.

| Substrate | Catalyst | Main Product(s) | Conversion (%) | Selectivity (%) | Reference |

| 3,6-Dichloropicolinic acid | Pd/CNx/Ni foam | 3-Chloropicolinic acid, 6-Chloropicolinic acid, 2-Picolinic acid | >95 | High for 2-Picolinic acid at extended reaction times | researchgate.net |

| Chloropicolinic Acid Mixtures | Palladium-modified metal cathodes | Dechlorinated picolinic acids | Not specified | Not specified | researchgate.net |

Note: The conversion and selectivity are highly dependent on the specific reaction conditions, including applied potential, pH, and reaction time.

The molecular interactions at play during the Pd-catalyzed electrocatalytic hydrogenation are complex. The amino and carboxylic acid groups on the picolinic acid ring can influence the adsorption geometry of the molecule on the palladium surface. Density functional theory (DFT) calculations on similar systems have suggested that the adsorption energy of the reactants can affect the reaction selectivity. For instance, in the hydrodechlorination of chloramphenicol using bimetallic Pd-Au nanoparticles, it was found that the presence of gold altered the adsorption energy, favoring the dechlorination pathway. elsevierpure.com A similar effect could be anticipated with the substituents on the this compound ring.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental chemical characteristics of 3-Amino-4-chloropicolinic acid.

Density Functional Theory (DFT) for Reaction Mechanisms

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict and analyze the mechanisms of organic reactions by calculating the geometries and energies of reactants, transition states, and products. researchgate.netnih.gov

For this compound, DFT calculations can be employed to explore various reaction pathways, such as its synthesis or subsequent functionalization. For instance, in the synthesis of picolinic acid derivatives, DFT can help elucidate the reaction mechanism, such as a cooperative vinylogous anomeric-based oxidation. rsc.org Computational studies on related pyridine (B92270) derivatives have demonstrated the utility of DFT in understanding reaction intermediates and transition states. nih.govacs.org The choice of functional (e.g., B3LYP, PBE0-D3BJ) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results that correlate well with experimental findings. researchgate.netmdpi.com By mapping the potential energy surface, researchers can identify the lowest energy pathway for a given reaction, providing insights into reaction kinetics and selectivity.

Table 1: Key Applications of DFT in Studying Reaction Mechanisms

| Application | Description | Relevance to this compound |

| Transition State (TS) Search | Locating the highest energy point along the reaction coordinate, which represents the energy barrier for the reaction. | Determining the feasibility and rate of synthetic routes or functionalization reactions involving the title compound. |

| Reaction Pathway Analysis | Mapping the minimum energy path connecting reactants to products via the transition state. | Understanding the step-by-step process of reactions, such as electrophilic or nucleophilic substitutions on the pyridine ring. |

| Intermediate Stability | Calculating the relative energies of any intermediate species formed during the reaction. | Assessing the lifetime and potential reactivity of intermediates in multi-step syntheses. |

| Regioselectivity Prediction | Comparing the activation energies for reactions occurring at different positions on the molecule. | Predicting the outcome of reactions where multiple sites on the pyridine ring or its substituents could react. |

pKa Computational Analysis

The acid dissociation constant (pKa) is a critical parameter that influences the solubility, lipophilicity, and biological activity of a molecule. nih.gov Computational methods, particularly those combining DFT with continuum solvation models, provide a reliable means of predicting pKa values. mdpi.comnih.gov

The pKa of this compound is determined by the ionization of the carboxylic acid group and the protonation of the pyridine nitrogen and the amino group. A common computational approach involves using a thermodynamic cycle that separates the free energy of dissociation in solution into gas-phase acidity and the solvation free energies of the species involved. nih.govnih.gov Quantum mechanical methods can calculate these energy differences. nih.gov For substituted pyridines and benzoic acids, the accuracy of pKa prediction is highly dependent on the chosen level of theory and the solvation model (e.g., SMD, CPCM). nih.govmdpi.com The presence of the electron-donating amino group and the electron-withdrawing chloro group on the pyridine ring will have opposing effects on the acidity of the carboxylic acid and the basicity of the ring nitrogen, which can be quantified through these calculations.

Table 2: Theoretical Approaches for pKa Prediction

| Method | Principle | Key Features |

| Thermodynamic Cycle | Calculates the free energy of deprotonation in solution by summing the gas-phase free energy change and the solvation free energies of all species. | High accuracy but computationally intensive; requires separate calculations for gas-phase and solvated species. nih.gov |

| Direct Approach | Calculates the free energy change of the acid-base equilibrium directly in the solution phase. | Less laborious than the thermodynamic cycle as it does not require gas-phase calculations. nih.gov |

| Empirical/QSPR Models | Uses existing experimental pKa data and molecular descriptors to build a predictive statistical model. | Fast prediction for large sets of molecules but limited to the chemical space of the training data. mrupp.info |

Molecular Modeling and Docking Studies

Molecular modeling and docking are essential computational techniques for studying how a small molecule like this compound might interact with a biological target, such as an enzyme or receptor. dovepress.com

Ligand-Target Interactions and Binding Modes

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. dovepress.com This technique is crucial for structure-based drug design and for understanding the potential biological activity of compounds. For this compound, a docking study would involve placing the molecule into the active site of a selected protein target. Picolinic acid and its derivatives are known to inhibit various enzymes, making them interesting candidates for such studies. nih.gov

The docking process yields a binding score, which estimates the binding affinity, and reveals the specific interactions between the ligand and the protein's amino acid residues. These interactions typically include hydrogen bonds (e.g., with the carboxylic acid or amino group), hydrophobic interactions, and potential halogen bonds involving the chlorine atom. Docking studies on nicotinic acid derivatives have shown, for example, that the carboxylic acid moiety can bind to a Zn2+ ion in an enzyme's active site. dovepress.com Understanding these binding modes can guide the design of more potent and selective analogs.

Table 3: Common Ligand-Target Interactions in Docking Studies

| Interaction Type | Description | Potential Involvement of this compound Functional Groups |

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another electronegative atom. | Carboxylic acid (donor/acceptor), Amino group (donor), Pyridine N (acceptor) |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The pyridine ring can engage in hydrophobic interactions with nonpolar residues. |

| Ionic Interactions | Electrostatic attraction between oppositely charged ions (e.g., a deprotonated carboxylate and a protonated amine). | The carboxylate anion can interact with positively charged residues like Lysine or Arginine. |

| Halogen Bonds | A non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base (e.g., an oxygen or nitrogen atom). | The chlorine atom can act as a halogen bond donor. |

| π-Stacking | Attractive, noncovalent interactions between aromatic rings. | The pyridine ring can stack with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. |

Conformational Analysis and Chirality Influence

As this compound does not possess a stereocenter, it is an achiral molecule. Therefore, it does not have enantiomers, and the direct influence of chirality is not a factor. However, conformational analysis is still relevant as different stable conformers (if they exist) could interact differently with a biological target. In related, non-aromatic systems like substituted piperidines, conformational preferences (e.g., axial vs. equatorial substituents) are critical and are heavily influenced by electrostatic and steric factors, which can be accurately modeled computationally. d-nb.infonih.gov

Solvent Effects in Reaction Optimization

The choice of solvent can significantly impact the rate, yield, and selectivity of a chemical reaction. mdpi.com Computational chemistry offers tools to model and predict these solvent effects, thereby guiding the optimization of reaction conditions. For reactions involving this compound, understanding how different solvents interact with the reactants, intermediates, and transition states is key.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), are commonly used in DFT calculations to simulate the bulk effect of a solvent. researchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, capturing electrostatic interactions between the solute and the solvent. Theoretical studies on picolinic acid have shown that solvent polarity can affect the molecule's geometry and electronic properties. researchgate.net For example, polar solvents can stabilize charged intermediates or transition states, potentially accelerating a reaction. By calculating reaction profiles in different virtual solvents, chemists can screen for the optimal medium before extensive experimental work. mdpi.com

Table 4: Influence of Solvent Properties on Chemical Reactions

| Solvent Property | Description | Potential Impact on Reactions of this compound |

| Polarity/Dielectric Constant | The ability of a solvent to separate charge. | High polarity can stabilize charged species, affecting reaction rates and equilibria. mdpi.com |

| Protic/Aprotic Nature | The ability of a solvent to donate hydrogen bonds (protic) or not (aprotic). | Protic solvents can solvate anions and cations through hydrogen bonding, influencing the reactivity of the carboxylic acid and amino groups. mdpi.com |

| Hydrogen Bond Donating/Accepting Ability | The capacity of the solvent to act as a hydrogen bond donor (e.g., alcohols) or acceptor (e.g., ethers). | Can specifically interact with the -COOH, -NH2, and pyridine N moieties, affecting their reactivity and the stability of transition states. mdpi.com |

Applications in Organic Synthesis As a Chemical Precursor

Building Block for Complex Heterocyclic Molecules

The structure of 3-amino-4-chloropicolinic acid, featuring a vicinal amino and carboxylic acid group (an ortho-amino-carboxylic acid arrangement on a pyridine (B92270) core), is primed for the synthesis of fused heterocyclic systems through cyclocondensation reactions. The amino group serves as a nucleophile, while the carboxylic acid can be activated to become an electrophilic center, facilitating intramolecular cyclization or intermolecular reactions with other synthons to build new rings.

The reactivity of the amino group is central to its role in forming fused heterocycles. For instance, in reactions analogous to those of other ortho-aminopyridine carboxylic acids, it can react with various reagents to yield bicyclic systems such as pyridopyrimidines, pyridotriazines, and pyridoxazines. These fused systems are of significant interest in medicinal chemistry. For example, the reaction of an aminopyridine precursor with dicarbonyl compounds or their equivalents can lead to the formation of a fused pyrimidine (B1678525) ring.

While specific examples starting directly from this compound are not extensively documented in readily available literature, the synthetic potential can be illustrated by known transformations of related aminopyridine derivatives. The general strategies involve the reaction of the amino group with reagents that can subsequently react with the carboxylic acid (or a derivative like an ester or amide) to close a ring.

Table 1: Potential Heterocyclic Systems Derived from this compound Analogs

| Reagent | Resulting Heterocyclic Core | Reaction Type |

|---|---|---|

| Formamide or Triethyl orthoformate | Pyrido[2,3-d]pyrimidin-4-one | Cyclocondensation |

| Isothiocyanates | Pyrido[2,3-d]pyrimidine-2-thione | Addition-Cyclization |

| α-Halo ketones | Pyrido[2,3-b] sjctni.edugoogle.comoxazine | Condensation-Cyclization |

These examples highlight the potential of the this compound scaffold as a building block for diverse and complex heterocyclic molecules. The presence of the chloro substituent adds another layer of synthetic utility, allowing for further functionalization through nucleophilic substitution or cross-coupling reactions.

Synthesis of Ligands for Metal Catalysts

Picolinic acid and its derivatives are well-known chelating agents in coordination chemistry. sjctni.edu The arrangement of the pyridine nitrogen and the carboxyl group allows them to act as bidentate ligands, forming stable five-membered chelate rings with metal ions. wikipedia.org this compound is, therefore, a promising candidate for the synthesis of novel ligands for metal catalysts.

The amino and chloro substituents on the pyridine ring can significantly influence the electronic properties of the resulting ligand and, consequently, the catalytic activity of its metal complexes. The electron-donating amino group can increase the electron density on the pyridine nitrogen, potentially enhancing its coordination to metal centers. Conversely, the electron-withdrawing chloro group can modulate this effect. This allows for the fine-tuning of the ligand's electronic and steric properties, which is crucial in the design of catalysts for specific organic transformations.

The coordination chemistry of picolinic acid is characterized by its formation of stable complexes with a wide range of transition metals. sjctni.edu It typically coordinates as a bidentate N,O-ligand, using the pyridine nitrogen and one of the carboxylate oxygen atoms. wikipedia.org This binding mode is expected to be preserved in complexes of this compound.

The general structure of a metal complex with a picolinic acid derivative can be represented as [M(L)n], where M is a metal ion and L is the deprotonated picolinic acid ligand. The stoichiometry and geometry of the complex depend on the nature of the metal ion, its preferred coordination number, and the reaction conditions. For example, with octahedral metals like Fe(III) or Cr(III), tris-chelate complexes of the type [M(L)3] can be formed. With square planar metals like Pt(II) or Pd(II), bis-chelate complexes [M(L)2] are common.

The amino group on the 3-position of the ring in this compound could potentially participate in coordination, making the ligand tridentate, although this is less common for simple amino groups unless specific geometric arrangements favor it. More likely, it remains as a peripheral functional group that can engage in secondary interactions, such as hydrogen bonding, which can influence the crystal packing of the complex and its solubility. The chloro group at the 4-position primarily exerts an electronic effect and can be used as a handle for further synthetic modifications of the ligand within the coordination sphere.

Table 2: Expected Coordination Parameters for Metal Complexes of Picolinic Acid Derivatives

| Metal Ion | Typical Coordination Geometry | Potential Complex Stoichiometry (Ligand:Metal) |

|---|---|---|

| Cu(II) | Square Planar / Distorted Octahedral | 2:1 |

| Fe(III) | Octahedral | 3:1 |

| Zn(II) | Tetrahedral / Octahedral | 2:1 or 3:1 |

| Pd(II) | Square Planar | 2:1 |

Precursor in Multistep Synthetic Routes

Substituted aminopyridines are valuable precursors in the pharmaceutical and agrochemical industries. The strategic placement of amino, chloro, and carboxylic acid groups on the this compound scaffold makes it a highly useful intermediate for the synthesis of high-value target molecules.

In the context of pharmaceutical synthesis, structurally related compounds such as 3-amino-2-chloro-4-methylpyridine (B17603) are key intermediates in the production of drugs like Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV. google.compatsnap.com This highlights the industrial importance of the amino-chloro-pyridine motif. The carboxylic acid function in this compound offers an additional reactive site that expands its synthetic potential compared to non-carboxylated analogs. This group can be converted into a variety of other functionalities, including esters, amides, or it can be removed via decarboxylation if needed.

Similarly, in the agrochemical field, substituted picolinic acids are the basis for several important herbicides. The functional groups on this compound can be systematically modified in a multistep route to build complex herbicidal molecules. The amino group can be diazotized and replaced, the chloro group can be substituted via nucleophilic aromatic substitution or used in cross-coupling reactions, and the carboxylic acid can be derivatized to modulate the final product's properties. The related compound, 3-Amino-4-chloropyridine, is noted as a precursor for both pharmaceuticals and agrochemicals. chemimpex.com

Table 3: Retrosynthetic Analysis of Potential Target Molecules from this compound

| Target Molecule Class | Key Disconnection Approach | Role of this compound |

|---|---|---|

| Fused Heterocyclic Drugs | Ring-closing reaction (e.g., amide bond formation) | Provides the aminopyridine-carboxylic acid core |

| Substituted Pyridine Agrochemicals | Suzuki or Buchwald-Hartwig cross-coupling | Chloro-pyridine core for C-C or C-N bond formation |

The strategic value of this compound lies in its capacity to serve as a versatile platform, allowing synthetic chemists to introduce molecular complexity in a controlled and stepwise manner to access a wide range of functionalized pyridine-based compounds.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Amino-4-chloropicolinic acid with high purity?

- Methodological Answer : Synthesis typically involves halogenation and amination of picolinic acid derivatives. Optimize reaction conditions (e.g., temperature, pH, and catalysts) to minimize side products. Purification via recrystallization or column chromatography is critical. Confirm purity using HPLC (≥95% purity threshold) and structural validation via -NMR and FT-IR spectroscopy. For chlorinated aromatic amines, ensure anhydrous conditions to prevent hydrolysis .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., nitrogen). Use personal protective equipment (PPE), including nitrile gloves and safety goggles, during handling. Avoid skin contact and inhalation by working in a fume hood. Monitor for decomposition via periodic TLC or HPLC analysis. Contaminated gloves must be disposed of per hazardous waste protocols .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing degradation products of this compound under physiological conditions?

- Methodological Answer : Use LC-MS/MS to identify degradation products in simulated physiological buffers (e.g., pH 7.4, 37°C). Couple with high-resolution mass spectrometry (HRMS) for accurate mass determination. For structural elucidation, employ -NMR and compare fragmentation patterns with reference libraries. Stability studies should include kinetic modeling to predict shelf-life .

Q. How can researchers resolve contradictory data regarding the reactivity of this compound in different solvent systems?

- Methodological Answer : Design a solvent polarity screen (e.g., water, DMSO, THF) to assess reactivity trends. Use UV-Vis spectroscopy to monitor reaction progress in real-time. Validate results with control experiments (e.g., isotopic labeling for mechanistic studies). Apply multivariate statistical analysis (e.g., PCA) to distinguish solvent effects from experimental noise .

Q. What strategies can be employed to study the interaction between this compound and biological macromolecules?

- Methodological Answer : Utilize surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (). For cellular uptake studies, employ fluorescent tagging (e.g., FITC conjugation) and confocal microscopy. Complement with molecular dynamics simulations to predict binding modes to target proteins (e.g., enzymes or receptors) .

Q. How can researchers mitigate interference from chlorinated byproducts during catalytic studies of this compound?

- Methodological Answer : Implement selective quenching agents (e.g., sodium thiosulfate for chlorine scavenging). Use GC-ECD or ion chromatography to track chlorinated intermediates. Optimize reaction stoichiometry to minimize byproduct formation. Cross-validate results using deuterated analogs to isolate reaction pathways .

Data Analysis and Validation

Q. What statistical approaches are recommended for validating the reproducibility of synthetic yields for this compound?

- Methodological Answer : Perform triplicate syntheses under identical conditions. Apply ANOVA to assess batch-to-batch variability. Use Grubbs’ test to identify outliers. Report yields with 95% confidence intervals and include full spectral data (NMR, IR) in supplementary materials .

Safety and Compliance

Q. What are the critical exposure controls for handling this compound in laboratory settings?

- Methodological Answer : Adhere to OSHA/NIOSH guidelines for chlorinated amines. Install local exhaust ventilation and use EN 166-certified eye protection. Conduct regular air monitoring with sorbent tubes and GC-MS analysis to ensure airborne concentrations remain below permissible exposure limits (PELs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.